4-Hydroxyquinoline-2,6-dicarbaldehyde
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Overview
Description
4-Hydroxyquinoline-2,6-dicarbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and aldehyde functional groups in this compound makes it a versatile compound for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-2,6-dicarbaldehyde typically involves the formylation of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde groups at the desired positions on the quinoline ring . Another method involves the Reimer-Tiemann reaction, which uses chloroform and a strong base to formylate the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-2,6-dicarbaldehyde can undergo various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-Hydroxyquinoline-2,6-dicarboxylic acid.
Reduction: 4-Hydroxyquinoline-2,6-dimethanol.
Substitution: 4-Alkoxyquinoline-2,6-dicarbaldehyde or 4-Acylquinoline-2,6-dicarbaldehyde.
Scientific Research Applications
4-Hydroxyquinoline-2,6-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxyquinoline-2,6-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes . Additionally, the aldehyde groups can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts that can alter their function . The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals and as a ligand in coordination chemistry.
4-Hydroxyquinoline: A precursor to many biologically active compounds and used in the synthesis of dyes and pigments.
Uniqueness: 4-Hydroxyquinoline-2,6-dicarbaldehyde is unique due to the presence of two aldehyde groups at the 2 and 6 positions, which allows for diverse chemical modifications and reactions. This structural feature distinguishes it from other hydroxyquinoline derivatives and enhances its versatility in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H7NO3 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-oxo-1H-quinoline-2,6-dicarbaldehyde |
InChI |
InChI=1S/C11H7NO3/c13-5-7-1-2-10-9(3-7)11(15)4-8(6-14)12-10/h1-6H,(H,12,15) |
InChI Key |
POJPJTNAKSQSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=O)C=C(N2)C=O |
Origin of Product |
United States |
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